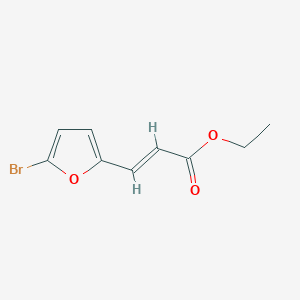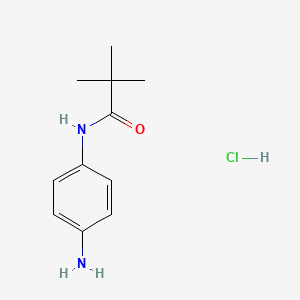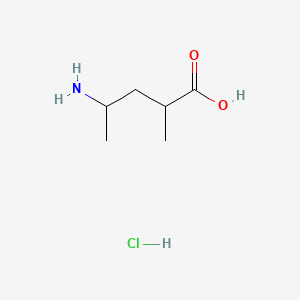
4-Amino-2-methylpentanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a derivative of 4-Amino-2-methylpentanoic acid, commonly known as leucine, which is an essential amino acid. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-2-methylpentanoic acid.
Hydrochloride Formation: The acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-Amino-2-methylpentanoic acid hydrochloride follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Amino-2-methylpentanoic acid are synthesized using optimized reaction conditions.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity 4-Amino-2-methylpentanoic acid hydrochloride.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
4-Amino-2-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in muscle growth and repair.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpentanoic acid hydrochloride involves its role as an amino acid in protein synthesis. It acts as a substrate for the synthesis of proteins, which are essential for various cellular functions. The compound interacts with ribosomes and transfer RNA to facilitate the incorporation of amino acids into growing polypeptide chains.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid:
4-Amino-4-methylpentanoic acid: A structural isomer with different chemical properties.
Uniqueness
4-Amino-2-methylpentanoic acid hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for various applications compared to its parent compound, leucine. This property allows for easier handling and incorporation into aqueous solutions used in research and industrial processes.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-amino-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(6(8)9)3-5(2)7;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
InChI Key |
XYLNWCZPYMUNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


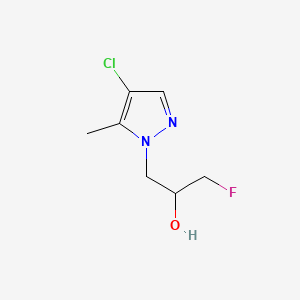
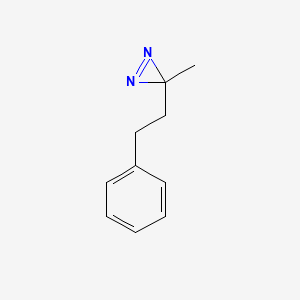
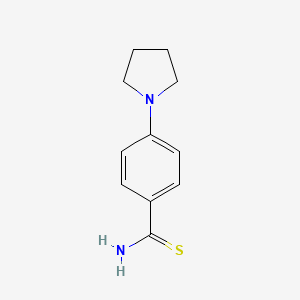

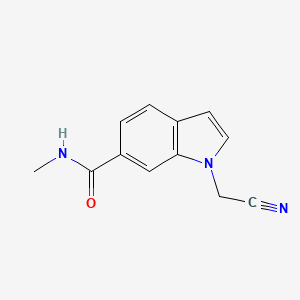
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
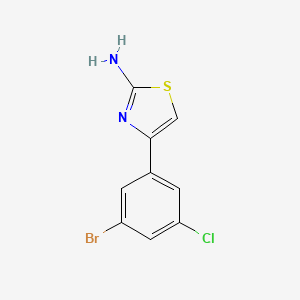
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)

